{[Bis(4-fluorophenyl)methyl]thio}acetic acid {[Bis(4-fluorophenyl)methyl]thio}acetic acid
Brand Name: Vulcanchem
CAS No.: 90212-81-0
VCID: VC2331100
InChI: InChI=1S/C15H12F2O2S/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H,18,19)
SMILES: C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)O)F
Molecular Formula: C15H12F2O2S
Molecular Weight: 294.3 g/mol

{[Bis(4-fluorophenyl)methyl]thio}acetic acid

CAS No.: 90212-81-0

Cat. No.: VC2331100

Molecular Formula: C15H12F2O2S

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

{[Bis(4-fluorophenyl)methyl]thio}acetic acid - 90212-81-0

Specification

CAS No. 90212-81-0
Molecular Formula C15H12F2O2S
Molecular Weight 294.3 g/mol
IUPAC Name 2-[bis(4-fluorophenyl)methylsulfanyl]acetic acid
Standard InChI InChI=1S/C15H12F2O2S/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H,18,19)
Standard InChI Key AKBHXBCMSOZXPR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)O)F
Canonical SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)O)F

Introduction

Chemical Identity and Nomenclature

{[Bis(4-fluorophenyl)methyl]thio}acetic acid is identified through various systematic and common names in scientific literature. The compound is officially registered with Chemical Abstracts Service (CAS) number 90212-81-0 . Understanding its nomenclature provides important context for researchers working with this compound.

Systematic Names and Identifiers

The compound is recognized by several systematic names that describe its chemical structure:

Identifier TypeValue
CAS Number90212-81-0
Molecular FormulaC₁₅H₁₂F₂O₂S
IUPAC Name2-[[Bis(4-fluorophenyl)methyl]thio]acetic acid
Alternative NamesAcetic acid, [[bis(4-fluorophenyl)methyl]thio]-
2-[[Bis(4-fluorophenyl)methyl]sulfanyl]acetic acid
([Bis(4-fluorophenyl)methyl]thio)acetic acid
InChIInChI=1S/C15H12F2O2S/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H,18,19)
InChI KeyInChIKey=AKBHXBCMSOZXPR-UHFFFAOYSA-N
SMILESO=C(O)CSC(C1=CC=C(F)C=C1)C2=CC=C(F)C=C2

The compound's structure consists of two 4-fluorophenyl groups connected to a central carbon atom, which is further bonded to a sulfur atom linked to an acetic acid group .

Physical and Chemical Properties

The physical and chemical properties of {[Bis(4-fluorophenyl)methyl]thio}acetic acid determine its behavior in chemical reactions, solubility characteristics, and handling requirements.

Physical Properties

PropertyValue
Physical StateSolid
ColorWhite to off-white
Molecular Weight294.32 g/mol
Purity (Commercial)Typically ≥95%

Chemical Properties

As a thioacetic acid derivative, this compound contains both a thioether linkage and a carboxylic acid functional group, making it versatile for various chemical transformations. The thioether bond connects the bis(4-fluorophenyl)methyl group to the acetic acid moiety, while the carboxylic acid group provides a reactive site for further modifications. The compound's reactivity is influenced by:

  • The electron-withdrawing effects of the fluorine atoms on the phenyl rings

  • The nucleophilicity of the sulfur atom

  • The acidity of the carboxylic acid group

These properties make it particularly useful as an intermediate in organic synthesis, especially for pharmaceutical applications.

Synthesis Methods

The synthesis of {[Bis(4-fluorophenyl)methyl]thio}acetic acid has been documented in scientific literature, with several approaches described.

Direct Coupling Method

The primary synthetic route involves the direct coupling of bis(4-fluorophenyl)methanol with thioglycolic acid in trifluoroacetic acid (TFA). This reaction represents the first step of "Procedure B" in modafinil analogue synthesis .

The reaction can be represented as:

Bis(4-fluorophenyl)methanol + Thioglycolic acid → {[Bis(4-fluorophenyl)methyl]thio}acetic acid

Detailed Synthesis Procedure

Based on experimental procedures documented in literature, the synthesis typically follows these steps:

  • Thioglycolic acid (1 mmol) is reacted with bis(4-fluorophenyl)methanol (1 mmol) in trifluoroacetic acid (14 mmol)

  • The reaction mixture is stirred overnight at room temperature

  • After solvent removal in vacuo, the residue is washed with water (5 mL) and hexanes (15 mL)

  • The resulting carboxylic acid product is obtained and can be used for further reactions without additional purification

This synthetic approach is particularly efficient as it directly forms the carbon-sulfur bond in a single step under relatively mild conditions.

Alternative Synthesis Methods

Alternative approaches may involve:

  • The use of bis(4-fluorophenyl)methane derivatives as starting materials

  • The formation of a thioether linkage using different sulfur-containing reagents

  • The transformation of related compounds such as the corresponding esters or amides

Applications in Chemical Synthesis

{[Bis(4-fluorophenyl)methyl]thio}acetic acid serves as a valuable intermediate in the synthesis of various biologically active compounds.

Precursor to Modafinil Analogues

The compound has significant importance as a precursor in the synthesis of novel modafinil analogues. Modafinil is a well-known wakefulness-promoting agent, and researchers have been developing structural analogues to improve its pharmacological properties .

The compound can be transformed into:

  • Thioacetamide derivatives through amidation reactions

  • Sulfinylacetamide derivatives through oxidation reactions

  • Various N-substituted derivatives through further modifications

Synthesis of Pharmaceutically Relevant Compounds

From the carboxylic acid functionality, various derivatives can be synthesized:

  • Amide Formation: The compound reacts with amines to form thioacetamide derivatives like compounds 4j-4z described in the research literature

  • Oxidation Reactions: The thioether group can be oxidized to the corresponding sulfoxide (sulfinyl) or sulfone groups

  • Esterification: Reactions with alcohols can produce the corresponding esters

These transformations enable the creation of diverse chemical libraries for drug discovery programs.

Related Compounds and Structural Relationships

Understanding the relationship between {[Bis(4-fluorophenyl)methyl]thio}acetic acid and structurally similar compounds provides insight into potential applications and properties.

Precursor Compounds

CompoundRelationship to Target CompoundCAS Number
Bis(4-fluorophenyl)methanolPrecursor in synthesis365-24-2
Bis(4-fluorophenyl)methaneRelated structural analogue457-68-1
Thioglycolic acidReagent in synthesis68-11-1

Bis(4-fluorophenyl)methanol, also referred to as 4,4'-difluorobenzhydrol, is a key building block for synthesizing the target compound. It has a melting point of 43-45°C and appears as a white to off-white powder .

Derivative Compounds

The compound serves as a precursor to several derivatives, including:

  • Fladrafinil (CRL-40,941), which is the N-hydroxy sulfinyl derivative (2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxy-acetamide)

  • Various thioacetamide and sulfinylacetamide analogues of modafinil, which have been investigated for their pharmacological properties

  • N-substituted derivatives with various amine functionalities

Structural Similarity to Pharmaceuticals

The bis(4-fluorophenyl)methyl group appears in several pharmaceutical compounds, including:

  • 1-[Bis(4-fluorophenyl)methyl]piperazine, which has applications in medicinal chemistry

  • Certain antipsychotic drugs like fluspirilene, pimozide, and penfluridol

Research Significance and Findings

Scientific research involving {[Bis(4-fluorophenyl)methyl]thio}acetic acid has revealed important insights into structure-activity relationships and potential applications.

Structure-Activity Relationships

Studies have demonstrated that substitutions on the phenyl rings of modafinil analogues can dramatically alter their pharmacological profiles:

  • Para- or meta-substitution of the phenyl rings with halogens (Cl or Br) improved selectivity for DAT over SERT and NET (norepinephrine transporter) in amide analogues

  • The same substitutions improved selectivity for SERT over DAT and NET in amine analogues

  • Some highly DAT-selective amide analogues showed selectivity up to 2900-fold over SERT

These findings highlight the importance of {[Bis(4-fluorophenyl)methyl]thio}acetic acid as a versatile intermediate for creating compounds with tailored pharmacological properties.

SupplierProduct DetailsPurityCatalog Reference
CymitQuimica2-[[Bis(4-fluorophenyl)methyl]thio]acetic acid95%IN-DA006J1A
Ambeed2-((Bis(4-fluorophenyl)methyl)thio)acetic acidNot specifiedListed in catalog
Sigma-AldrichListed as searchable by MDL numberNot specifiedNot provided

Commercial products typically range in quantity from 250mg to 5g, with corresponding price variations .

Quality Specifications

Commercial samples typically meet the following specifications:

  • Minimum purity of 95% as determined by analytical methods such as HPLC or NMR

  • Solid form, typically white to off-white in color

  • Spectroscopic data consistent with the expected structure

  • Molecular weight of 294.32 g/mol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator